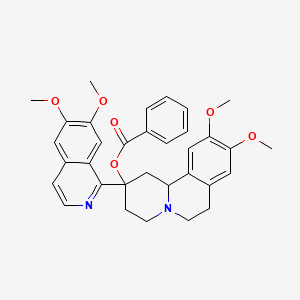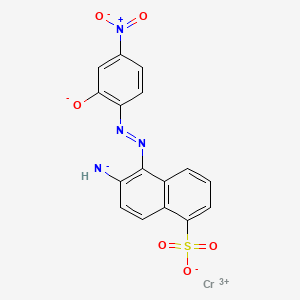![molecular formula C20H23NO2 B12793384 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 5457-14-7](/img/structure/B12793384.png)
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the condensation of 2-Piperazinone with [4,5’-Bithiazole]-2-carbonyl chloride . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis modules and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific receptors in the body.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been shown to possess high affinity for σ1 receptors, which are involved in various cellular processes. The compound’s spirocyclic structure allows it to fit into the receptor binding sites effectively, modulating their activity and influencing downstream pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the methyl and phenyl groups.
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane: A derivative with modifications that enhance its receptor affinity and selectivity.
Uniqueness
8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5457-14-7 |
|---|---|
Molekularformel |
C20H23NO2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
8-methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO2/c1-21-14-12-20(13-15-21)22-18(16-8-4-2-5-9-16)19(23-20)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
InChI-Schlüssel |
VDZYAJURYXVGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2(CC1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





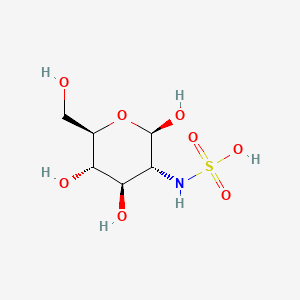
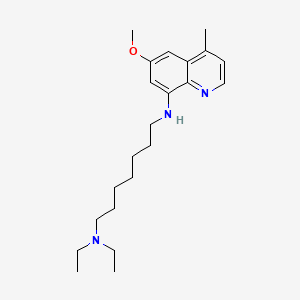
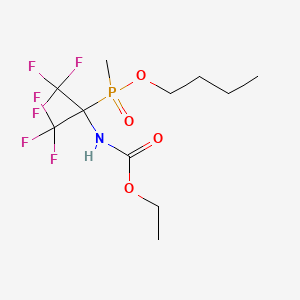

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
